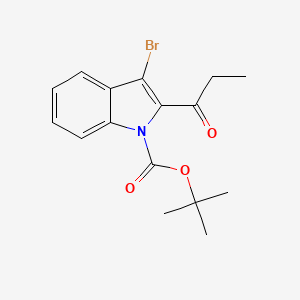

tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate

Description

tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate is a heterocyclic organic compound featuring an indole core substituted with a bromine atom at position 3, a propionyl group at position 2, and a tert-butyl carbamate group at position 1. The tert-butyl carbamate (Boc) group serves as a protective moiety for the indole nitrogen, enabling selective functionalization at other positions while maintaining stability under various reaction conditions . The bromine atom at position 3 provides a reactive site for cross-coupling reactions, while the propionyl group at position 2 introduces electron-withdrawing effects that modulate the compound’s electronic properties and reactivity .

Properties

Molecular Formula |

C16H18BrNO3 |

|---|---|

Molecular Weight |

352.22 g/mol |

IUPAC Name |

tert-butyl 3-bromo-2-propanoylindole-1-carboxylate |

InChI |

InChI=1S/C16H18BrNO3/c1-5-12(19)14-13(17)10-8-6-7-9-11(10)18(14)15(20)21-16(2,3)4/h6-9H,5H2,1-4H3 |

InChI Key |

TYIAQXVSIVSTET-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of an indole derivative followed by the introduction of the propionyl group. The tert-butyl ester is then formed through esterification reactions. The reaction conditions often involve the use of specific reagents such as bromine, acetic acid, and tert-butyl alcohol under controlled temperatures and pH levels .

Chemical Reactions Analysis

tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The propionyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the propionyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique properties of tert-butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate, a comparative analysis with analogous indole derivatives is presented below. Key structural variations, spectral data, and reactivity profiles are highlighted.

Structural and Functional Group Comparisons

Key Observations :

- Electronic Effects : The propionyl group in the target compound increases electron withdrawal compared to acetyl or methyl groups, altering resonance stabilization and directing electrophilic substitution to specific positions .

- Steric Factors : The Boc group at position 1 provides bulkier protection than tosyl or acetyl, reducing unwanted side reactions during functionalization .

- Reactivity : Bromine at position 3 facilitates Suzuki-Miyaura or Ullmann couplings, whereas methyl or hydrogen substituents limit such transformations .

Spectral Data Comparison

NMR chemical shifts (ppm) for selected compounds:

Analysis :

- The downfield shift of C3-H in the target compound (8.21 ppm) compared to the methyl-substituted analog (7.89 ppm) reflects the electron-withdrawing effect of bromine, which deshields the proton .

- The 13C carbonyl signal at 200.1 ppm for the propionyl group aligns with trends for β-keto esters, contrasting with acetyl-substituted derivatives (198.9 ppm) due to differences in conjugation .

Biological Activity

tert-Butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C₁₄H₁₆BrNO₂

Molecular Weight : 304.19 g/mol

CAS Number : 40428561

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The indole structure is known for its role in modulating enzyme activity and receptor interactions, which can influence numerous biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.

- Receptor Modulation : Interaction with receptors could result in changes in cellular signaling pathways, impacting processes such as inflammation or apoptosis.

Biological Activity

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

1. Anticancer Activity

Research suggests that indole derivatives possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through pathways involving caspases and mitochondrial dysfunction .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its efficacy may be attributed to the bromine substituent, which enhances the lipophilicity and membrane permeability of the molecule .

3. Anti-inflammatory Effects

Preliminary studies indicate that this compound may reduce inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers investigated the effects of this compound on various cancer cell lines, including breast and colon cancer. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 5 µM.

Case Study 2: Antimicrobial Testing

A separate study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other indole derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| tert-butyl 3-bromo-2-propionyl-1H-indole | High | Moderate | Moderate |

| tert-butyl 2-bromo-1H-indole | Moderate | High | Low |

| Indole-3-acetic acid | Low | Moderate | High |

Q & A

What are the standard synthetic methodologies for preparing tert-butyl 3-bromo-2-propionyl-1H-indole-1-carboxylate?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions starting from indole derivatives. Key steps include:

- Bromination: Introducing bromine at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions .

- Propionylation: Acylation at the 2-position using propionyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to ensure regioselectivity.

- Protection: Introducing the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP) to protect the indole nitrogen .

Critical Considerations:

- Monitor reaction temperatures to avoid over-bromination or decomposition.

- Use anhydrous conditions during acylation to prevent hydrolysis of the propionyl group.

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Level: Basic

Answer:

Spectroscopy:

- ¹H/¹³C NMR: Assign peaks based on substituent effects. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The bromine atom deshields adjacent protons, causing downfield shifts (~7.5–8.5 ppm) .

- IR Spectroscopy: Confirm carbonyl stretches (C=O from Boc and propionyl groups) at ~1700–1750 cm⁻¹.

Crystallography:

- X-ray Diffraction: Refine structures using SHELXL . For example, analyze bond angles (e.g., C-Br bond ~1.9 Å) and torsional parameters to validate molecular geometry .

- ORTEP-3: Generate thermal ellipsoid plots to visualize atomic displacement and disorder .

How can researchers address discrepancies in X-ray crystallographic data for this compound?

Level: Advanced

Answer:

Discrepancies often arise from:

- Twinned Crystals: Use SHELXL’s TWIN command to model twinning and refine data .

- Disordered Groups: Apply PART instructions to split occupancy for flexible moieties (e.g., tert-butyl groups) .

- Hydrogen Bonding: Validate using graph-set analysis (e.g., Etter’s rules) to identify patterns like R₂²(8) motifs, ensuring consistency with expected intermolecular interactions .

Case Example:

If the propionyl group exhibits rotational disorder, refine alternate conformations with restrained geometry (DFIX, SIMU in SHELXL) .

What strategies optimize regioselectivity in nucleophilic substitution at the 3-bromo position?

Level: Advanced

Answer:

The bulky tert-butyl group adjacent to the bromine creates steric hindrance. To enhance reactivity:

- Solvent Choice: Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Catalysts: Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, which tolerate steric bulk .

- Microwave Irradiation: Accelerate reactions under controlled heating (e.g., 100°C, 30 min) to improve yields .

Validation:

Monitor reaction progress via TLC and isolate intermediates using flash chromatography.

How does the tert-butyl carbamate group influence reactivity in cross-coupling reactions?

Level: Advanced

Answer:

The Boc group:

- Stabilizes the Indole Core: Prevents unwanted side reactions (e.g., oxidation) during coupling .

- Facilitates Deprotection: Cleave under acidic conditions (e.g., TFA/DCM) post-coupling to yield free amines for further functionalization .

Mechanistic Insight:

In Suzuki-Miyaura reactions, the Boc group’s electron-withdrawing effect enhances electrophilicity at the bromine site, improving oxidative addition to Pd(0) .

How to resolve contradictions in biological activity data across studies?

Level: Advanced

Answer:

Contradictions may stem from:

- Purity Variance: Validate compound purity (>95%) via HPLC before biological assays .

- Solvent Effects: Use consistent solvents (e.g., DMSO for solubility) to avoid artifacts in cytotoxicity studies .

- Target Selectivity: Perform kinase profiling or proteomic analyses to identify off-target interactions .

Case Study:

A study observed inconsistent antimicrobial activity due to batch-dependent impurities. Re-synthesis under strict anhydrous conditions resolved the issue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.